Hexanoic acid,3,5,5-trimethyl-, 2-ethylhexyl ester

概要

説明

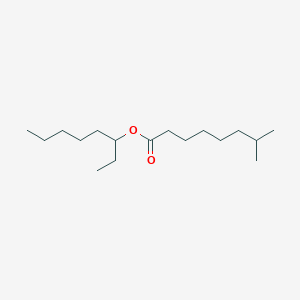

Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester is an organic compound with the molecular formula C17H34O2 and a molecular weight of 270.45 g/mol . This compound is a colorless liquid that is insoluble in water but soluble in most organic solvents . It is commonly used in various industrial applications due to its unique chemical properties.

準備方法

Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester is typically synthesized through the esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation to obtain the desired ester.

Industrial production of this compound follows a similar process but on a larger scale. The raw materials, 3,5,5-trimethylhexanoic acid and 2-ethylhexanol, are mixed in large reactors with an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then separated and purified using industrial distillation techniques .

化学反応の分析

Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula : C17H34O2

- Molecular Weight : 270.46 g/mol

- Physical State : Colorless liquid

- Solubility : Insoluble in water; soluble in organic solvents

Biochemical Applications

Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester is primarily used as a solvent and stabilizer in biochemical reactions. Its lipophilic nature enhances the solubility of various biomolecules, making it suitable for:

- Biochemical Assays : It plays a crucial role in non-aqueous environments where traditional solvents fail to dissolve hydrophobic compounds.

- Enzyme Studies : The compound aids in studying lipid-protein interactions and enzyme activities by providing a suitable medium for reactions involving hydrophobic substrates .

Industrial Applications

The compound is employed in several industrial processes due to its excellent solubility and stability properties:

- Plasticizers : It is used to improve the flexibility and durability of plastics.

- Coatings and Inks : Its solvent properties make it ideal for formulations in coatings and inks, enhancing their performance .

- Lubricants : The compound is utilized in the production of lubricants due to its ability to reduce friction and wear .

Cosmetic and Pharmaceutical Formulations

In the cosmetic industry, this ester serves as an emulsifying agent and stabilizer in formulations. It is recognized for its safety in cosmetic applications by expert panels . In pharmaceuticals, it is used to formulate certain drugs where solubility enhancement is required.

Case Study 1: Biochemical Interaction Studies

A study investigating the effects of 2-Ethylhexyl 3,5,5-trimethylhexanoate on enzyme stability revealed that the compound significantly enhanced the activity of certain enzymes under non-aqueous conditions. This was attributed to its ability to maintain enzyme conformation and prevent denaturation.

Case Study 2: Environmental Impact Assessment

Research conducted under the Canadian Environmental Protection Act assessed the environmental persistence of hexanoic acid esters. The study indicated that while these compounds are stable in various environments, they undergo degradation through hydrolysis under specific conditions .

作用機序

The mechanism of action of hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness . In biological systems, it can interact with cell membranes and proteins, affecting their structure and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester can be compared with other similar esters, such as:

Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester: Similar in structure and properties.

The uniqueness of hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester lies in its specific combination of chemical properties, making it suitable for a wide range of applications .

生物活性

Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester, commonly referred to as 2-Ethylhexyl 3,5,5-trimethylhexanoate, is an organic compound with significant biological activity. This compound is characterized by its chemical formula and is primarily utilized in various industrial and biological applications due to its emulsifying and dispersing properties.

Overview of Biological Activity

The biological activity of this compound is multifaceted, impacting cellular processes, biochemical reactions, and metabolic pathways. Its role as a solvent and stabilizer enhances the solubility of hydrophobic molecules, making it valuable in biochemical assays and studies related to lipid-protein interactions.

- Target Interaction : The compound interacts with lipid membranes and proteins, influencing their conformation and stability.

- Cellular Effects : It alters cell membrane properties, modulating cell signaling pathways and affecting gene expression.

- Molecular Mechanism : At a molecular level, it binds to lipid membranes and proteins, which can inhibit or activate enzymes crucial for various biochemical processes.

The following table summarizes the biochemical properties of Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester:

| Property | Description |

|---|---|

| Solubility | Insoluble in water; soluble in organic solvents |

| Lipophilicity | High lipophilicity enhances interaction with hydrophobic biomolecules |

| Stability | Relatively stable under standard conditions but degrades under heat or light |

| Cellular Localization | Accumulates in lipid-rich regions like cell membranes |

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Cell Proliferation : It can enhance or inhibit cell proliferation depending on dosage.

- Differentiation : Influences cellular differentiation through modulation of signaling pathways.

- Apoptosis : Alters apoptosis rates by affecting key signaling molecules.

Case Studies and Research Findings

-

Enzyme Interaction Study :

A study evaluated the interaction of Hexanoic acid esters with various enzymes using a semi-quantitative diagnostic kit. The results indicated that this compound influences the activity of enzymes such as alkaline phosphatase and lipases (see Table below).Enzyme Type Activity Level Alkaline Phosphatase High (+) Esterase Moderate (++) Lipase (C14) Low (-) -

Toxicity Assessment in Animal Models :

In animal models, varying dosages demonstrated that low doses enhance cellular functions while high doses result in toxicity characterized by cell death and tissue damage. -

Metabolic Pathway Influence :

The compound has been shown to modulate lipid metabolism by interacting with key enzymes involved in biosynthesis and degradation processes.

特性

IUPAC Name |

octan-3-yl 7-methyloctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-5-7-9-13-16(6-2)19-17(18)14-11-8-10-12-15(3)4/h15-16H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTKMMVOGBZDPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)OC(=O)CCCCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。